molecular formula C16H20N2O4S B4925099 N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

Numéro de catalogue B4925099
Poids moléculaire: 336.4 g/mol
Clé InChI: KTQFMTJUOLSGCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a critical role in the signaling pathways of cytokines involved in the immune system, making it an attractive target for the treatment of autoimmune diseases. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines involved in the immune system. By inhibiting JAK3, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide blocks the activation of T cells and other immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and disease activity in various autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms and quality of life in patients with these diseases. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has a favorable safety profile and is generally well-tolerated by patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune signaling pathways. However, its specificity for JAK3 may limit its use in studies of other JAK family members. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide also has a short half-life, which may require frequent dosing in in vitro and in vivo experiments.

Orientations Futures

Future research on N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide may focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Studies may also explore the use of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide in combination with other therapies to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies may investigate the role of JAK3 in immune signaling pathways and its potential as a therapeutic target for other diseases.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide. This compound is then reacted with 2,5-dioxo-1-pyrrolidine to yield N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained after purification and isolation steps.

Applications De Recherche Scientifique

N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has shown efficacy in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have demonstrated its effectiveness in the treatment of rheumatoid arthritis and psoriasis, with significant improvements in disease activity and symptoms.

Propriétés

IUPAC Name

N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQFMTJUOLSGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.